BenchChemオンラインストアへようこそ!

Cholic Acid

FXR Nuclear Receptor Bile Acid Signaling

Select cholic acid (CA; C24H40O5; MW 408.57) when your research demands a primary bile acid with precisely defined, intermediate physicochemical properties. With 100-fold lower FXR potency than CDCA and a higher critical micelle concentration (13 mM) versus dihydroxy bile acids, CA is the validated negative control for FXR agonist profiling and the mild detergent of choice for preserving native membrane protein conformation. This ≥98% pure reference standard, compliant with stringent pharmacopeial limits for related substances (CDCA ≤0.15%, DCA ≤0.15%), is essential for developing robust HPLC/UPLC-MS analytical methods. Avoid experimental invalidation due to uncontrolled detergent effects or receptor activation; choose the specific bile acid architecture your protocol requires.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 81-25-4
Cat. No. B1668900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholic Acid
CAS81-25-4
SynonymsCholic Acid;  Cholalin;  Cholalic acid;  Colalin;  E-1000;  NSC-6135;  E-1000;  NSC-6135;  E-1000;  NSC-6135;  Orphacol
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
InChIKeyBHQCQFFYRZLCQQ-OELDTZBJSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 175 mg/L at 20 °C
In water, 0.28 g/L at 15 °C
In alcohol 30.56 g/L;  ether 1.22 g/L;  chloroform 5.08 g/L;  benzene 0.36 g/L;  acetone 28.24 g/L;  glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates
Soluble in ethanol, acetone, alkalies;  very soluble in ethyl ether, chloroform
Soluble in glacial acetic acid;  practically insoluble in benzene
0.175 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cholic Acid (CAS 81-25-4) for Scientific Procurement: A Foundational Primary Bile Acid


Cholic acid (CA; CAS 81-25-4), a C24 primary bile acid characterized by three hydroxyl groups at the 3α, 7α, and 12α positions [1], represents the most abundant bile acid species in humans under physiological conditions [2]. Synthesized from cholesterol in the liver and subsequently conjugated with glycine or taurine before secretion into bile, CA functions as an endogenous detergent essential for the emulsification and intestinal absorption of dietary lipids and fat-soluble vitamins [3]. As a naturally occurring compound with a well-defined molecular structure (C24H40O5; MW 408.57), it serves as a critical reference standard and starting material across diverse research applications, including bile acid receptor pharmacology, membrane biochemistry, drug delivery, and analytical method development.

Why Cholic Acid Cannot Be Casually Substituted by Other Bile Acids in Research


Although cholic acid (CA) is often conceptually grouped with other primary bile acids like chenodeoxycholic acid (CDCA) or secondary bile acids such as deoxycholic acid (DCA), their physicochemical and biological properties diverge dramatically. Subtle structural variations—namely the number, position, and stereochemistry of hydroxyl groups—fundamentally alter critical parameters including hydrophobicity, critical micelle concentration (CMC), and receptor binding affinities [1]. In primary human hepatocyte cultures, CDCA acts as the most potent regulator of bile acid homeostasis genes, while CA exhibits an intermediate potency, and ursodeoxycholic acid (UDCA) is essentially ineffective [2]. Furthermore, in vivo studies demonstrate that the dietary replacement of CA with CDCA or UDCA results in markedly different cholesterol absorption profiles (79% vs. 60% vs. 37%, respectively) [3]. Consequently, assuming functional equivalence or generic interchangeability among bile acids can invalidate experimental outcomes, underscoring the necessity of selecting the specific compound that aligns with the intended biological or physicochemical mechanism.

Quantitative Differentiation Guide: Cholic Acid vs. Other Bile Acids


FXR Receptor Potency: Cholic Acid as a Weak Agonist vs. Chenodeoxycholic Acid

Cholic acid (CA) is a weak agonist of the farnesoid X receptor (FXR), with an EC50 of 100–200 μM. In contrast, chenodeoxycholic acid (CDCA) is a potent agonist with an EC50 of 1–2 μM [1]. This 100-fold difference in potency establishes CA as an ideal control or a mild modulator in FXR-dependent assays, while CDCA is a strong activator. Deoxycholic acid (DCA) exhibits intermediate potency (EC50 50 μM) [1].

FXR Nuclear Receptor Bile Acid Signaling

In Vivo Cholesterol Absorption: Cholic Acid Enhances vs. Ursodeoxycholic Acid Reduces Absorption

In a comparative in vivo study, mice fed a diet supplemented with 0.2% cholic acid (CA) for two months exhibited a cholesterol absorption rate of 79%. Mice receiving chenodeoxycholic acid (CDCA) absorbed 60% of cholesterol, while those fed ursodeoxycholic acid (UDCA) absorbed only 37% [1]. This demonstrates that CA promotes intestinal cholesterol uptake significantly more than its dihydroxy analogs.

Cholesterol Absorption Lipid Metabolism Bile Acid Pool

Physicochemical Micellization: Critical Micelle Concentration (CMC) of Cholic Acid vs. Dihydroxy Bile Acids

The critical micelle concentration (CMC) of cholic acid is 13 mM in water and 11 mM in 0.15 M Na+ [1]. This is notably higher (less efficient at micellization) than that of chenodeoxycholic acid (9 mM in water, 4 mM in Na+) or deoxycholic acid (10 mM in water, 3 mM in Na+) [1]. The presence of a third hydroxyl group in CA increases its aqueous solubility and reduces its tendency to form micelles compared to dihydroxy bile acids.

CMC Detergent Micelle Formation

Gene Regulation in Primary Human Hepatocytes: Cholic Acid's Intermediate Potency

In primary human hepatocyte cultures, cholic acid (CA) acts as an intermediate regulator of bile acid homeostasis genes. Treatment with 100 μM CA suppressed CYP7A1 (the rate-limiting enzyme of bile acid synthesis) by 70–95%, an effect comparable to CDCA and DCA, but less than that of CDCA on other targets such as FGF19 induction [1]. Notably, CA was more potent than lithocholic acid (LCA) and ursodeoxycholic acid (UDCA), which was described as 'ineffective' in the same study [1].

Hepatocyte Gene Expression CYP7A1

Pharmacopeial Purity Specifications: Cholic Acid vs. Related Bile Acid Impurities

For pharmaceutical and analytical applications, high-purity cholic acid is defined by stringent pharmacopeial specifications. According to European Pharmacopoeia (Ph.Eur.) standards, the limit for related substances is strictly controlled: chenodeoxycholic acid (CDCA) ≤0.15%, deoxycholic acid (DCA) ≤0.15%, methyl-cholic acid (MCA) ≤0.20%, and any single unidentified impurity ≤0.10% [1]. These specifications ensure that cholic acid procured as a reference standard is free from significant cross-contamination by closely related bile acids that could otherwise skew analytical or biological results.

Pharmacopeia Analytical Standard Impurity Profiling

Solubility Profile: Cholic Acid vs. Chenodeoxycholic Acid in Key Solvents

The solubility of cholic acid in common laboratory solvents is well-defined, with a solubility of 81 mg/mL in DMSO and 28 mg/mL in ethanol at 25°C, while being practically insoluble in water . In comparison, chenodeoxycholic acid (CDCA) exhibits a significantly different solubility profile, with reported solubility in DMSO of approximately 50 mg/mL, and it is also insoluble in water . This 62% higher solubility of CA in DMSO can be a critical factor when preparing concentrated stock solutions for in vitro assays.

Solubility DMSO Ethanol Formulation

Optimal Application Scenarios for Cholic Acid Based on Evidenced Differentiation


Use as a Weak FXR Agonist Control in Nuclear Receptor Assays

Given its 100-fold lower potency for FXR compared to CDCA [1], cholic acid is optimally utilized as a negative control or a mild agonist in cell-based assays designed to profile novel FXR ligands. Its weak activity prevents the masking of effects from more potent investigational compounds, while still providing a physiologically relevant bile acid background.

Induction of Hypercholesterolemia in Animal Models of Lipid Absorption

For researchers studying dietary cholesterol absorption and atherosclerosis, dietary supplementation with cholic acid (0.2-0.5%) is a validated method to significantly enhance intestinal cholesterol uptake (79% absorption vs. 37% with UDCA) [1]. This creates a robust, pro-absorptive phenotype that is ideal for testing the efficacy of cholesterol-lowering drug candidates or studying the pathophysiology of hyperlipidemia.

Mild Detergent for Membrane Protein Solubilization and Reconstitution

Cholic acid's higher CMC (13 mM) relative to DCA (10 mM) and CDCA (9 mM) [1] makes it a detergent of choice for the extraction of integral membrane proteins where preservation of native conformation and enzymatic activity is paramount. Its milder action, compared to harsher dihydroxy bile acids, reduces the risk of protein denaturation, making it suitable for functional reconstitution studies in proteoliposomes.

Reference Standard for HPLC Purity and Impurity Profiling

As defined by stringent pharmacopeial limits for related substances (e.g., CDCA ≤0.15%, DCA ≤0.15%) [1], high-purity cholic acid (≥98% by GC/titration) serves as an essential reference standard. It is critical for the development and validation of analytical methods (HPLC, UPLC-MS) aimed at quantifying cholic acid in biological matrices or ensuring the purity of pharmaceutical formulations, particularly those for treating inborn errors of bile acid synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.